molecular formula C24H24N4O4 B11627797 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide

Cat. No.: B11627797
M. Wt: 432.5 g/mol
InChI Key: PIWRUSVNWRKZFE-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyphenyl hydrazine with methyl 3,4-dimethoxybenzoate in the presence of a suitable catalyst can yield the desired benzotriazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield quinones, while reduction with lithium aluminum hydride can produce amine derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and versatility.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide
  • N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide

Uniqueness

Compared to similar compounds, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both ethoxy and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound in various applications.

This detailed article provides a comprehensive overview of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H24N4O4/c1-5-32-18-9-7-17(8-10-18)28-26-20-12-15(2)19(14-21(20)27-28)25-24(29)16-6-11-22(30-3)23(13-16)31-4/h6-14H,5H2,1-4H3,(H,25,29)

InChI Key

PIWRUSVNWRKZFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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